![molecular formula C16H17N B1641568 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole CAS No. 344928-74-1](/img/structure/B1641568.png)
2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole
Overview
Description
“2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole” is a chemical compound with the molecular formula C16H17N . It is also known by other names such as "1,1,3-trimethyl-2-methylidenebenzo[e]indole" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C16H17N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1H2,2-4H3 . The molecular weight of this compound is 223.31 g/mol . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 223.31 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 223.136099547 g/mol . The topological polar surface area of the compound is 3.2 Ų . The compound has a heavy atom count of 17 .Scientific Research Applications
Crystallographic Studies
The crystal structures of certain derivatives of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole have been elucidated using single crystal X-ray diffraction. These studies reveal insights into the molecular conformation and intermolecular interactions of these compounds, essential for understanding their chemical behavior and potential applications (Vázquez-Vuelvas et al., 2011).
Synthesis and Optical Properties
The compound has been used in the synthesis of various derivatives with notable optical properties. For instance, derivatives have been synthesized and their structures confirmed by NMR spectroscopy, with their optical properties studied using UV-Vis and fluorescence spectroscopy (Ščerbetkaitė et al., 2017).
Nonlinear Optical Materials
Some derivatives of this compound exhibit significant potential in the field of nonlinear optics, a key area in integrated photonics and optical data storage. These materials have shown promising results in terms of their second harmonic generation properties (Wen et al., 2020).
Cytotoxicity and Antitumor Activity
Certain chalcones derived from related indole compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, showing promising results as potential antitumor agents (Mohammad & ALİ, 2022).
Bioactive Heterocyclic Macromolecules
The compound has been used as a starting material for synthesizing bioactive aromatic heterocyclic macromolecules with monosaccharide cores. These derivatives show biological activity and are of interest for their antibacterial and antifungal properties (MAHMOOD et al., 2022).
Synthesis of Fluorescent Building Blocks
The reaction of this compound with acrylic acid and derivatives has led to the development of novel fluorescent building blocks. These derivatives have potential applications in various fields including bioimaging and sensor technology (Steponavičiūtė et al., 2014).
Synthesis and Photophysical Studies
New fluorescent indole derivatives synthesized from this compound have been studied for their photophysical properties. These compounds exhibit high fluorescence quantum yields and different solvent sensitivities, making them suitable candidates for fluorescent probes (Pereira et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have various biological activities
Mode of Action
It’s known that indole derivatives can interact with various biological targets and induce a range of biological effects .
properties
IUPAC Name |
1,1,3-trimethyl-2-methylidenebenzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHKLIJFAHNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C3=CC=CC=C3C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344928-74-1 | |
| Record name | 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1641487.png)
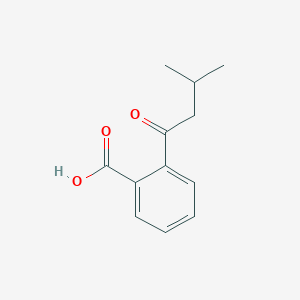
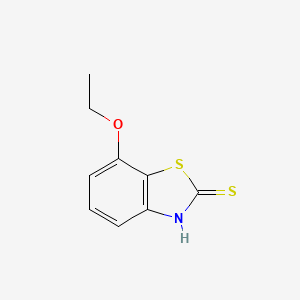
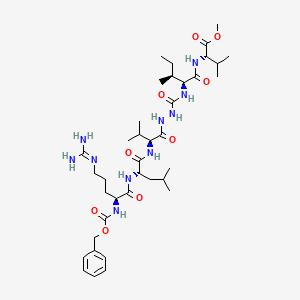
![(1R,4R)-2-Pyrimidin-5-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1641503.png)
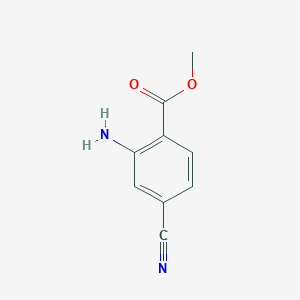
![2-Amino-5-[1,3]dioxolan-2-yl-pentanoic acid](/img/structure/B1641513.png)
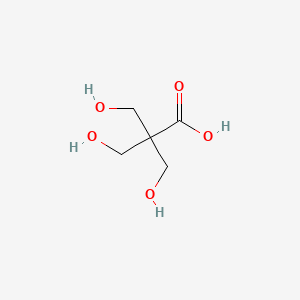
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one](/img/structure/B1641526.png)
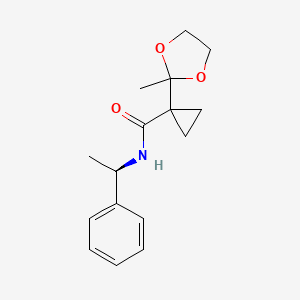
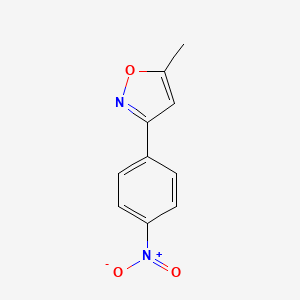
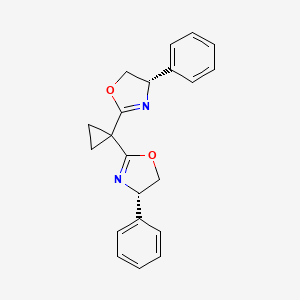
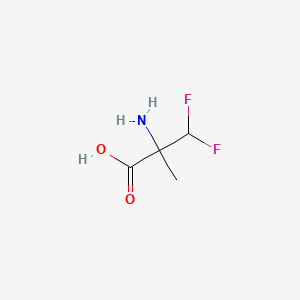
![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)